molecular formula C14H21N3 B1521847 2,6-Bis(pyrrolidin-1-yl)aniline CAS No. 1172626-83-3

2,6-Bis(pyrrolidin-1-yl)aniline

Cat. No. B1521847
M. Wt: 231.34 g/mol
InChI Key: LEYUOSZXXOFUDI-UHFFFAOYSA-N
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Scientific Research Applications

Palladium-Catalyzed CN Coupling Reactions

Compounds structurally related to 2,6-Bis(pyrrolidin-1-yl)aniline have been utilized as ligands in palladium-catalyzed CN coupling reactions. For instance, 2,6-bis(diphenylphosphino)pyridine shows high performance in catalyzing the coupling of aryl halides with anilines and other nitrogen-containing aromatic compounds, achieving yields up to 98% with low palladium loading (Nadri, Rafiee, Jamali, & Joshaghani, 2014).

Chemosensors for Ions

Similarly, 2,6-bis(2-benzimidazolyl)pyridine has been used as a chemosensor for detecting fluoride ions. This application highlights the ability of nitrogen-containing ligands to bind selectively with anionic species, allowing for their detection through changes in optical properties, such as UV-vis and fluorescence spectroscopy (Chetia & Iyer, 2008).

Conducting Polymers

Derivatives of pyrrolidinyl compounds have also been explored for their electropolymerization properties to form conducting polymers. The synthesis and characterization of bis(pyrrol-2-yl) arylenes, which are related in structure, demonstrate the potential for low oxidation potential monomers to be used in creating stable, conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Optical Sensors

Research on 2,6-bis(2-benzimidazolyl)pyridine as an optical sensor for aniline recognition also showcases the adaptability of such compounds in sensing applications. The unique spectral response of this compound towards aniline suggests potential for the development of practical optical sensors for specific chemical detection (Zhang & Li, 2009).

Safety And Hazards

Specific safety and hazard information for 2,6-Bis(pyrrolidin-1-yl)aniline is not available in the retrieved sources. However, it’s generally advised to handle chemical compounds with care, using appropriate personal protective equipment and following standard safety protocols.


Future Directions

The pyrrolidine ring, a key component of 2,6-Bis(pyrrolidin-1-yl)aniline, is a versatile scaffold in drug discovery. It’s used to design new compounds with different biological profiles2. Therefore, 2,6-Bis(pyrrolidin-1-yl)aniline and similar compounds may have potential applications in the development of new therapeutic agents.


Please note that this analysis is based on the available information and may not be comprehensive. For a more detailed study, further research and experimental data would be required.


properties

IUPAC Name

2,6-dipyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c15-14-12(16-8-1-2-9-16)6-5-7-13(14)17-10-3-4-11-17/h5-7H,1-4,8-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYUOSZXXOFUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)N3CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(pyrrolidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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